N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
Description
The compound N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide features a pyrazine core substituted with a methylpyrazole group at the 3-position and an acetamide linker bearing a pyrazole moiety. This structure is characteristic of bioactive molecules targeting kinase enzymes or other heterocycle-dependent pathways.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c1-20-9-11(7-19-20)14-12(15-4-5-16-14)8-17-13(22)10-21-6-2-3-18-21/h2-7,9H,8,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKANRXFMKPDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.38 g/mol. The structure features multiple pyrazole rings, which are known for their biological activities, including antimicrobial and anticancer properties .
Biological Activity
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, N-(1H-pyrazol-4-yl)-2-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide derivatives have shown synergistic effects with Ciprofloxacin against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . This suggests that this compound may also possess similar antimicrobial properties.
Anticancer Potential
The compound's structural components suggest potential as an anticancer agent. Pyrazole derivatives have been explored for their ability to inhibit specific cancer cell lines, with some studies indicating that they can induce apoptosis in cancer cells through various mechanisms, including interference with cell cycle progression and modulation of apoptotic pathways .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses that contribute to its therapeutic effects .
Research Findings and Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The pyrazine and pyrazole rings exhibit susceptibility to oxidation under specific conditions:
Key Findings :
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Oxidation of the pyrazine ring typically preserves the pyrazole moiety but introduces oxygenated functional groups, enhancing polarity.
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Selective oxidation of the amide group to carboxylic acid has been demonstrated in related acetamide derivatives under ozonolysis .
Reduction Reactions
Reductive transformations target the aromatic systems and amide bonds:
Notable Observations :
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Catalytic hydrogenation of the pyrazine ring yields dihydropyrazine derivatives without affecting the pyrazole rings .
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LiAlH₄ reduces the acetamide group to a primary amine, a reaction critical for generating bioactive metabolites.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at activated positions:
Electrophilic Substitution:
| Position | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Pyrazole C-4 | Br₂ (in CCl₄) | 4-Bromo-pyrazole derivatives | |
| Pyrazine C-2 | HNO₃/H₂SO₄ (nitration) | Nitro-substituted pyrazine analogs |
Nucleophilic Substitution:
| Position | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Acetamide nitrogen | R-X (alkyl halides, base) | N-alkylated acetamide derivatives | |
| Pyrazine methyl group | NH₃ (high pressure) | Aminomethyl-pyrazine products |
Comparative Reactivity :
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Bromination at pyrazole C-4 proceeds regioselectively due to electron-donating effects of the methyl group.
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N-Alkylation of the acetamide group enhances lipophilicity, as observed in related anti-tuberculosis agents .
Acid/Base Hydrolysis:
| Conditions | Products | Application | Reference |
|---|---|---|---|
| 6M HCl (reflux) | Pyrazine-carboxylic acid + pyrazole | Degradation studies | |
| NaOH (aqueous, 80°C) | Sodium acetate + heterocyclic amines | Synthesis of ionic derivatives |
Condensation Reactions:
| Reagents | Products | Reference |
|---|---|---|
| Aldehydes (RCHO) | Schiff base derivatives | |
| Isocyanates (RNCO) | Urea-linked dimers |
Mechanistic Insights :
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Acidic hydrolysis cleaves the acetamide bond, producing free pyrazole and pyrazine fragments .
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Schiff base formation at the primary amine (post-reduction) enables coordination chemistry applications.
Comparative Reactivity Table
The compound’s reactivity is benchmarked against structurally similar analogs:
Comparison with Similar Compounds
Structural Features and Heterocyclic Cores
The target compound’s pyrazine core distinguishes it from analogs with pyrimidine, benzimidazole, or pyrazolo-pyridine systems. Key comparisons include:
Key Insights :
- Pyrazine vs. Pyrimidine : Pyrazine’s nitrogen-rich structure may enhance π-π stacking or hydrogen bonding compared to pyrimidine analogs .
- Substituent Effects : The methylpyrazole group in the target compound could improve metabolic stability relative to halogenated derivatives (e.g., chloro/fluoro in ) .
Physicochemical Properties
While the target compound’s data are absent, trends in analogs suggest:
- Melting Points : Pyrimidin-2-amine derivatives () exhibit high melting points (>200°C), indicating crystalline stability . Benzimidazole derivatives () have lower melting points (~150–250°C), influenced by substituent bulk .
- Solubility : Pyrazole and acetamide groups may enhance aqueous solubility compared to halogenated or trifluoromethylated analogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
